N-(2-fluorophenyl)-2-[5-(4-methylphenyl)-2H-tetrazol-2-yl]acetamide
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Overview
Description
N-(2-FLUOROPHENYL)-2-[5-(4-METHYLPHENYL)-2H-1,2,3,4-TETRAZOL-2-YL]ACETAMIDE is a synthetic organic compound that belongs to the class of tetrazole derivatives. Tetrazoles are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-FLUOROPHENYL)-2-[5-(4-METHYLPHENYL)-2H-1,2,3,4-TETRAZOL-2-YL]ACETAMIDE typically involves the following steps:
Formation of Tetrazole Ring: The tetrazole ring can be synthesized by reacting an appropriate nitrile with sodium azide in the presence of a catalyst such as zinc chloride.
Acylation Reaction: The tetrazole derivative is then acylated with 2-fluorophenyl acetic acid using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the final product.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-(2-FLUOROPHENYL)-2-[5-(4-METHYLPHENYL)-2H-1,2,3,4-TETRAZOL-2-YL]ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while substitution could introduce new functional groups into the aromatic rings.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a candidate for drug development due to its potential pharmacological effects.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(2-FLUOROPHENYL)-2-[5-(4-METHYLPHENYL)-2H-1,2,3,4-TETRAZOL-2-YL]ACETAMIDE would depend on its specific biological target. Generally, tetrazole derivatives can interact with enzymes or receptors, modulating their activity and leading to various biological effects. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Similar Compounds
- N-(2-FLUOROPHENYL)-2-[5-(4-CHLOROPHENYL)-2H-1,2,3,4-TETRAZOL-2-YL]ACETAMIDE
- N-(2-FLUOROPHENYL)-2-[5-(4-METHOXYPHENYL)-2H-1,2,3,4-TETRAZOL-2-YL]ACETAMIDE
Uniqueness
N-(2-FLUOROPHENYL)-2-[5-(4-METHYLPHENYL)-2H-1,2,3,4-TETRAZOL-2-YL]ACETAMIDE is unique due to the specific substitution pattern on the aromatic rings, which can influence its chemical reactivity and biological activity. The presence of the fluorine atom and the methyl group can affect the compound’s lipophilicity, stability, and interaction with biological targets.
Properties
Molecular Formula |
C16H14FN5O |
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Molecular Weight |
311.31 g/mol |
IUPAC Name |
N-(2-fluorophenyl)-2-[5-(4-methylphenyl)tetrazol-2-yl]acetamide |
InChI |
InChI=1S/C16H14FN5O/c1-11-6-8-12(9-7-11)16-19-21-22(20-16)10-15(23)18-14-5-3-2-4-13(14)17/h2-9H,10H2,1H3,(H,18,23) |
InChI Key |
VONWJPGEOADVHF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN(N=N2)CC(=O)NC3=CC=CC=C3F |
Origin of Product |
United States |
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